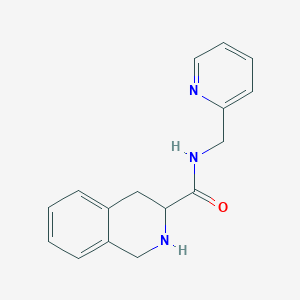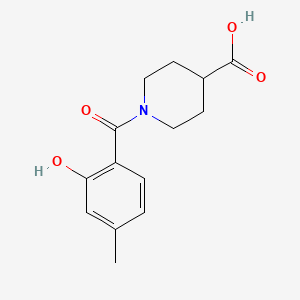
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone, commonly known as DPM, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of DPM is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins in the cell, including ion channels, G-protein-coupled receptors, and enzymes. DPM has been shown to modulate the activity of the sigma-1 receptor, which may alter the activity of these proteins and lead to changes in cellular function.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. DPM has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, DPM has been shown to have antioxidant properties, which may protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPM has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities, which makes it readily available for research. Additionally, DPM has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also some limitations to using DPM in lab experiments. For example, the mechanism of action of DPM is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, DPM has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on DPM. One area of research is the development of new compounds that target the sigma-1 receptor. DPM has been shown to have some limitations as a research tool, and the development of new compounds may overcome some of these limitations. Additionally, there is a need for further research on the mechanism of action of DPM, which may provide insights into the function of the sigma-1 receptor and its role in neurological disorders. Finally, there is a need for further research on the potential therapeutic applications of DPM, particularly in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of DPM involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to yield DPM. The synthesis of DPM has been reported in several research articles, and the compound has been synthesized successfully in both small and large scales.
Aplicaciones Científicas De Investigación
DPM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. DPM has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-15(16(20)18-10-6-7-11-18)13(2)19(17-12)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLCCBIESYBWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)





![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)

